(2-Isopropylphenyl)methanol

Vue d'ensemble

Description

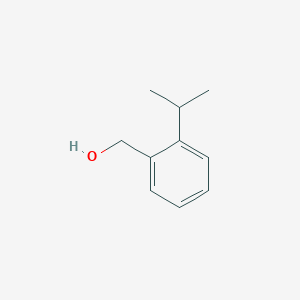

(2-Isopropylphenyl)methanol, also known as alpha-isopropylbenzyl alcohol, is an organic compound with the molecular formula C10H14O. It is a colorless liquid with a distinct odor. This compound is part of the alcohol family and contains a phenyl group substituted with an isopropyl group at the second position and a hydroxymethyl group at the first position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (2-Isopropylphenyl)methanol can be synthesized through several methods. One common method involves the reduction of (2-Isopropylphenyl)methanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of (2-Isopropylphenyl)methanone. This process involves the use of a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature.

Types of Reactions:

Oxidation: this compound can be oxidized to (2-Isopropylphenyl)methanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to (2-Isopropylphenyl)methane using strong reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.

Major Products Formed:

Oxidation: (2-Isopropylphenyl)methanone.

Reduction: (2-Isopropylphenyl)methane.

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Antibacterial Activity :

Recent studies have demonstrated the antibacterial properties of derivatives of (2-Isopropylphenyl)methanol. For instance, a study focused on the synthesis of metallodrugs that incorporate ligands derived from this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The novel compound exhibited significant antibacterial effects, indicating its potential as a therapeutic agent against resistant bacterial strains . -

Inhibition of Enzymatic Activity :

Another application involves the inhibition of tryptophan-2,3-dioxygenase (TDO2), an enzyme implicated in various metabolic processes and tumor immune surveillance. Compounds related to this compound have been identified as potent inhibitors of TDO2, showing low nanomolar activity and potential for development as anti-cancer agents .

Agrochemical Applications

This compound is also utilized in the agrochemical sector. Its derivatives are being explored for use as pesticides and herbicides due to their effectiveness in disrupting pest metabolism and growth. The compound's ability to act as a growth regulator for certain crops has been documented, making it a candidate for enhancing agricultural productivity.

Biological Studies

-

Neuroendocrine Disruption :

Research has indicated that exposure to organophosphate flame retardants, which may include derivatives of this compound, can lead to neuroendocrine disruption in developmental models. This highlights the importance of understanding the biological implications of such compounds in environmental contexts . -

Metabolic Pathways :

Studies have shown that compounds related to this compound can influence serotonin metabolism and axonal extension during development. This suggests potential roles in neurodevelopmental processes and raises questions about their safety and efficacy when used in consumer products .

Case Studies

Mécanisme D'action

The mechanism of action of (2-Isopropylphenyl)methanol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl and isopropyl groups can interact with hydrophobic regions of proteins and membranes, affecting their activity.

Comparaison Avec Des Composés Similaires

Benzyl alcohol: Similar structure but lacks the isopropyl group.

Phenethyl alcohol: Contains an ethyl group instead of an isopropyl group.

(2-Methylphenyl)methanol: Contains a methyl group instead of an isopropyl group.

Uniqueness: (2-Isopropylphenyl)methanol is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it valuable in specific applications where other similar compounds may not be as effective.

Activité Biologique

(2-Isopropylphenyl)methanol, also known as 2-isopropyl-1-phenylethanol or benzyl isopropylcarbinol, is an organic compound with potential biological activities. This article provides a comprehensive review of its biological activity, focusing on its antimicrobial and antioxidant properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H14O

- Molecular Weight : 150.22 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Species | Activity (MIC) | Gram Stain | Morphology |

|---|---|---|---|

| Staphylococcus aureus | Active (3.9 μg/mL) | Positive | Spherical |

| Paracoccus sp. | Active (7.8 μg/mL) | Negative | Rod |

| Achromobacter xylosoxidans | Active (3.9 μg/mL) | Negative | Rod |

| Escherichia coli ATCC 25922 | Not active | Negative | Rod |

| Escherichia coli K-12 | Not active | Negative | Rod |

This data indicates that this compound shows potent activity against certain bacterial strains, particularly Staphylococcus aureus and Achromobacter xylosoxidans, while being ineffective against some strains of Escherichia coli .

Antioxidant Properties

This compound has also been studied for its antioxidant properties , which are crucial in mitigating oxidative stress in biological systems. Research suggests that the compound exhibits a capacity to scavenge free radicals, thereby protecting cellular components from oxidative damage.

Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of this compound indicate potential benefits in neurodegenerative conditions. The compound may influence signaling pathways related to neuroprotection, although further studies are needed to elucidate these mechanisms fully.

Case Study 1: Methanol Poisoning and Its Management

An interesting case study involving methanol poisoning highlights the importance of understanding compounds related to methanol. In a report from King Abdul Aziz Specialist Hospital, several patients presented with severe symptoms due to methanol ingestion. While this case does not directly involve this compound, it emphasizes the broader context of alcohol-related toxicity and the need for effective management strategies .

Case Study 2: Occupational Exposure

A 35-year-old male exposed to methanol in a fireworks manufacturing setting exhibited acute neurological symptoms following prolonged exposure. This case reinforces the significance of understanding various alcohols' biological activities and toxicities, including those structurally similar to this compound .

Recent Studies and Implications

Research continues to explore the diverse biological activities associated with this compound. Some studies have indicated its potential as a therapeutic agent due to its antimicrobial and antioxidant properties, suggesting applications in both medicinal chemistry and food preservation .

Furthermore, ongoing investigations aim to clarify the mechanisms underlying its neuroprotective effects, which could have implications for treating neurodegenerative diseases such as Alzheimer's .

Propriétés

IUPAC Name |

(2-propan-2-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKXDSMWHKPGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570761 | |

| Record name | [2-(Propan-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21190-34-1 | |

| Record name | [2-(Propan-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.